molecular formula C17H20N2O4S B5289756 N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B5289756
M. Wt: 348.4 g/mol
InChI Key: BDEDTJSEVMUEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBSA belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound also has anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that are essential for tumor growth.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high degree of selectivity for its target enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Additionally, further studies are needed to determine the optimal dosage and administration routes for this compound in clinical settings.

Synthesis Methods

N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate compound. This intermediate is then reacted with acetic anhydride to produce this compound.

Scientific Research Applications

N-(4-{[(4-methoxybenzyl)(methyl)amino]sulfonyl}phenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of novel drugs.

Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13(20)18-15-6-10-17(11-7-15)24(21,22)19(2)12-14-4-8-16(23-3)9-5-14/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEDTJSEVMUEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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